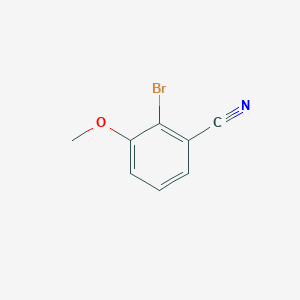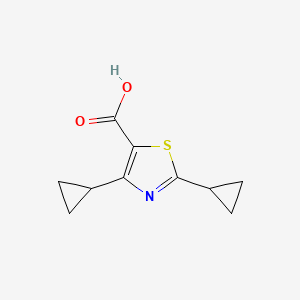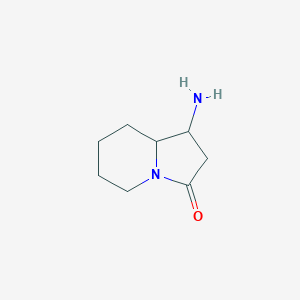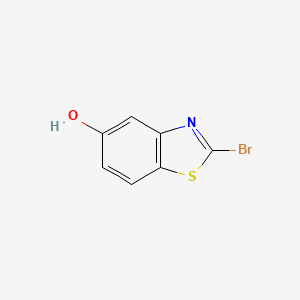
2-Bromo-3-methoxybenzonitrile
Overview
Description
2-Bromo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzonitrile. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Another method involves the use of a Schlenk reaction tube under nitrogen protection. The reaction mixture includes 1.0 mmol of 3-methoxybenzyl alcohol, 1.5 mmol of this compound, 0.06 mmol of RuH2(PPh3)4, 0.1 mmol of palladium acetate, 0.15 mmol of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, 2.0 mmol of potassium tert-butoxide, and 5 ml of dioxane. The mixture is heated to 110°C under reflux for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boron reagent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other coupled products, depending on the aryl or vinyl group introduced.
Scientific Research Applications
2-Bromo-3-methoxybenzonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations, such as substitution or coupling reactions. The bromine atom and methoxy group influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzonitrile: Similar structure but with the methoxy group at the fourth position.
2-Bromo-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
3-Bromo-2-methoxybenzonitrile: Similar structure but with the bromine and methoxy groups swapped.
Uniqueness
2-Bromo-3-methoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. The methoxy group at the third position can provide steric hindrance and electronic effects that are different from other similar compounds, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKUIMZTAJYITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)






